3-(2-Methylphenoxy)-3-phenylpropan-1-amine

Norepinephrine transporter NET inhibition ADHD pharmacology

Researchers screening for norepinephrine transporter (NET) inhibitors face a critical challenge: distinguishing true pharmacological activity from nonspecific scaffold effects. N-Desmethylatomoxetine is the definitive negative control-a metabolite of atomoxetine with identical phenylpropan-1-amine backbone but substantially reduced NET activity (Ki > 1000-fold less potent than atomoxetine). - Ideal negative control for NET inhibition assays; validates that observed effects are not due to the scaffold itself. - Essential reference standard for LC-MS/MS therapeutic drug monitoring (LLOQ 0.1 ng/mL). - Direct synthetic precursor for atomoxetine-d3 (deuterated internal standard) via N-methylation.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 435293-68-8
Cat. No. B1249276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenoxy)-3-phenylpropan-1-amine
CAS435293-68-8
SynonymsN-desmethylatomoxetine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCN)C2=CC=CC=C2
InChIInChI=1S/C16H19NO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12,17H2,1H3/t16-/m1/s1
InChIKeyQEXPFYRHIYKWEW-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylatomoxetine Identity and Procurement Characteristics


3-(2-Methylphenoxy)-3-phenylpropan-1-amine (CAS 435293-68-8), systematically named (3R)-3-(2-methylphenoxy)-3-phenylpropan-1-amine and commonly referred to as N-Desmethylatomoxetine, is the primary amine metabolite of the selective norepinephrine reuptake inhibitor atomoxetine [1]. It belongs to the 1-phenyl-3-(substituted phenoxy)propylamine class, sharing a conserved phenylpropan-1-amine backbone with a 2-methylphenoxy substituent at the 3-position. The compound is a single (R)-enantiomer with molecular formula C₁₆H₁₉NO and molecular weight 241.33 g/mol [1]. It functions dually as a major oxidative metabolite of atomoxetine (formed via CYP2C19-mediated N-demethylation) and as a key synthetic intermediate in the preparation of atomoxetine and its isotopically labeled analogs . Unlike its N-methylated parent atomoxetine, N-desmethylatomoxetine exhibits substantially reduced pharmacological activity at the norepinephrine transporter, a property that defines its primary utility as a reference standard, negative control, and synthetic building block rather than as a standalone pharmacologically active agent [2].

Negative Control NET inhibition assay control; structurally matched but inactive at NET
Reference Standard Metabolite quantification in human plasma research matrices
CYP2C19 Probe Pathway-specific biomarker for atomoxetine N-demethylation studies
Synthetic Intermediate (R)-enantiomer precursor for atomoxetine and atomoxetine-d3 preparation

N-Desmethylatomoxetine Specificity vs. In-Class Analogs


Within the 1-phenyl-3-phenoxypropylamine series, small structural modifications produce profound changes in monoamine transporter selectivity, intrinsic activity, and metabolic fate. The N-methyl substituent present in atomoxetine (CAS 83015-26-3) is critical for high-affinity norepinephrine transporter (NET) inhibition (Ki = 5 nM), whereas its removal to yield N-desmethylatomoxetine results in a compound described as 'substantially less pharmacologically active' and 'relatively inactive' at NET [1][2]. Conversely, substitution of the 2-methylphenoxy group with 2-methoxyphenoxy (as in nisoxetine) yields a NET inhibitor with a Ki of approximately 43 nM but with altered selectivity relative to serotonin (SERT Ki = 785 nM) and dopamine (DAT Ki = 1540 nM) transporters [3]. The unsubstituted phenoxy analog PPPA (3-phenoxy-3-phenylpropan-1-amine) is described as a selective serotonin reuptake inhibitor (SSRI) rather than a norepinephrine reuptake inhibitor (NRI), representing a complete change in pharmacological target [4]. Furthermore, the active metabolite 4-hydroxyatomoxetine, generated via CYP2D6, is equipotent to atomoxetine at NET, whereas N-desmethylatomoxetine (CYP2C19 product) is not, demonstrating that metabolic pathway routing determines whether a given metabolite contributes to net pharmacological effect [1]. Consequently, interchanging any of these analogs without explicit experimental verification would confound both pharmacological interpretation and analytical quantification.

If you need
Do not substitute with
Risk
NET-negative control for selectivity assays
Atomoxetine or 4-Hydroxyatomoxetine
Active NET inhibition confounds interpretation; compounds are not interchangeable as controls
Atomoxetine metabolite reference standard for bioanalytical methods
Nisoxetine or PPPA
Different transporter profiles may alter method specificity and retention behavior
(R)-enantiomer for chiral synthesis or impurity profiling
(S)-enantiomer or racemate
Incorrect stereochemistry yields product incompatible with pharmacological or analytical requirements

N-Desmethylatomoxetine Quantitative Differentiation


NET Pharmacological Activity vs. Atomoxetine

N-Desmethylatomoxetine is explicitly categorized as 'relatively inactive' and possessing 'substantially less pharmacological activity compared with atomoxetine' at the norepinephrine transporter [1][2]. The parent compound atomoxetine exhibits a Ki of 5 nM at human NET, with 15-fold selectivity over serotonin transporter (SERT Ki = 77 nM) and 290-fold selectivity over dopamine transporter (DAT Ki = 1451 nM), determined by competitive radioligand binding in recombinant human transporter cell lines [3]. In contrast, N-desmethylatomoxetine is described in multiple authoritative sources as pharmacologically inactive or substantially less active relative to atomoxetine at the NET, with its circulating concentrations contributing negligibly to net norepinephrine reuptake inhibition in extensive metabolizers [1][4]. The active metabolite 4-hydroxyatomoxetine, by comparison, is 'equipotent to atomoxetine as a norepinephrine transport inhibitor' [1].

NET Activity
Reported
Atomoxetine Ki 5 nM; N-DAT described as inactive
Supports negative control use in NET inhibition assays
Exact Ki for N-DAT not reported; activity substantially less than parent
Norepinephrine transporter NET inhibition ADHD pharmacology Metabolite activity

Differential Plasma Protein Binding

In a direct head-to-head measurement, N-desmethylatomoxetine (99.1% bound) exhibits higher binding to human albumin than atomoxetine (98.7% bound), as determined in the same experimental system. This differential translates to approximately 0.9% free fraction for N-desmethylatomoxetine versus 1.3% for atomoxetine—a ~31% relative reduction in free drug available for pharmacological effect or metabolic clearance [1]. This difference is critical when calculating free drug concentrations for in vitro-in vivo extrapolation (IVIVE) of drug-drug interaction potential, as total plasma concentrations can be misleading [1].

Plasma Binding
Head-to-head
N-DAT 99.1% bound vs Atomoxetine 98.7%
Enables free-fraction correction in PK modeling
Free fraction 0.9% vs 1.3%; a ~31% relative reduction
Plasma protein binding Pharmacokinetics Free drug concentration Drug-drug interaction

CYP2C19-Specific N-Demethylation

N-Desmethylatomoxetine is formed exclusively via N-demethylation mediated primarily by CYP2C19, whereas 4-hydroxyatomoxetine—the equipotent active metabolite—is generated via aromatic ring-hydroxylation by CYP2D6 [1][2]. The formation kinetics of N-desmethylatomoxetine in human liver microsomes exhibit an average Km of 83 μM and intrinsic clearance (CLint) of 0.8 μL/min/mg, characterizing it as a minor metabolic pathway compared to CYP2D6-mediated 4-hydroxylation [3]. This metabolic divergence has clinical significance: in CYP2D6 poor metabolizers, atomoxetine AUC increases ~10-fold and Cmax ~5-fold, while N-desmethylatomoxetine concentrations rise to levels comparable to the parent drug at steady state [2]. The compound therefore serves as a specific probe for CYP2C19 metabolic capacity and as a key analyte in pharmacogenomic studies of atomoxetine disposition [1].

Metabolic Pathway
Reported
N-DAT by CYP2C19 (Km 83 μM); 4-HAT by CYP2D6
Supports CYP2C19 phenotyping in metabolism studies
CLint 0.8 μL/min/mg; minor pathway vs. major CYP2D6
CYP2C19 CYP2D6 Drug metabolism Pharmacogenomics Metabolite profiling

LC-MS/MS Lower Limit of Quantification

A validated LC-MS/MS method for simultaneous determination of atomoxetine metabolites in human plasma established lower limits of quantification (LLOQ) of 0.1 ng/mL for N-desmethylatomoxetine and 0.05 ng/mL for 4-hydroxyatomoxetine using only 200 μL of plasma [1]. The method achieved retention times of 1.0 min for N-DAT (m/z 242.0 → 134.0) and 0.9 min for 4-HAT, enabling rapid throughput [1]. In a typical pharmacokinetic application following a 20 mg single oral dose of atomoxetine, the Cmax of N-desmethylatomoxetine reached 4.11 ng/mL in extensive CYP2D6 metabolizers—approximately 2.1-fold higher than the Cmax of 4-hydroxyatomoxetine (1.92 ng/mL) [1]. Steady-state concentrations after 20 mg twice-daily dosing were 2.03 ng/mL for 4-HAT in extensive metabolizers, while 4-HAT levels were undetectable in CYP2D6 poor metabolizers [1]. This differential detectability profile makes N-desmethylatomoxetine the more reliably quantifiable circulating metabolite across all CYP2D6 genotypes.

LC-MS/MS LLOQ
Cross-study
N-DAT LLOQ 0.1 ng/mL; Cmax 4.11 ng/mL (20 mg dose)
Supports bioanalytical quantification across CYP2D6 genotypes
Remains quantifiable in CYP2D6 poor metabolizers
LC-MS/MS Bioanalytical method validation LLOQ Metabolite quantification Therapeutic drug monitoring

Enantiopure Intermediate for Atomoxetine Synthesis

N-Desmethylatomoxetine serves as the direct precursor for atomoxetine via N-methylation and as the starting material for atomoxetine-d3 hydrochloride, a deuterated internal standard used in quantitative LC-MS/MS assays . The compound is also listed as Atomoxetine EP Impurity C, with commercial availability at purities ≥95% in quantities ranging from 10 mg to 500 mg . The stereochemical identity is critical: the (R)-enantiomer (CAS 435293-68-8) is the pharmacologically relevant form corresponding to the atomoxetine metabolite, while the (S)-enantiomer (CAS 191729-89-2) represents a distinct compound with no established role in atomoxetine pharmacology. Procurement of the correct enantiomer is therefore essential for any application related to atomoxetine analytical or synthetic workflows [1].

Enantiomer Identity
Supporting
(R)-enantiomer (CAS 435293-68-8); (S)-enantiomer (CAS 191729-89-2) distinct
Ensures correct stereochemistry for synthesis and analytical workflows
Chiral purity specification required; only R-form matches atomoxetine pathway
Synthetic intermediate Isotopic labeling Atomoxetine-d3 Chiral synthesis Pharmaceutical impurity standard

N-Desmethylatomoxetine Application Scenarios


NET Inhibition Assay Negative Control

When screening compounds for NET inhibitory activity, N-desmethylatomoxetine serves as an ideal negative control compound. Unlike atomoxetine (Ki = 5 nM at NET) or 4-hydroxyatomoxetine (equipotent to atomoxetine), N-desmethylatomoxetine is pharmacologically inactive at the NET . Using this compound as a negative control ensures that observed NET inhibition in test compounds is not due to nonspecific effects of the phenylpropylamine scaffold. Its structural similarity to active analogs (identical backbone, differing only by absence of the N-methyl group) provides a rigorous specificity control that generic vehicle controls cannot match .

Reference Standard for Atomoxetine Metabolite Monitoring

For clinical laboratories conducting therapeutic drug monitoring or pharmacokinetic studies of atomoxetine, N-desmethylatomoxetine is an essential reference standard. Its plasma concentrations (Cmax ~4.11 ng/mL after a 20 mg dose) remain quantifiable by validated LC-MS/MS methods (LLOQ 0.1 ng/mL) even in CYP2D6 poor metabolizers where 4-hydroxyatomoxetine levels fall below detection limits . Sourcing authenticated reference material with defined purity enables accurate calibration and quality control for multi-analyte panels that simultaneously quantify atomoxetine, 4-hydroxyatomoxetine, and N-desmethylatomoxetine in patient samples .

CYP2C19 Phenotyping Probe

N-Desmethylatomoxetine is the specific metabolic product of CYP2C19-mediated N-demethylation of atomoxetine, with formation kinetics characterized by Km = 83 μM and CLint = 0.8 μL/min/mg in human liver microsomes . This property qualifies the compound as a pathway-specific biomarker: measuring the atomoxetine/N-desmethylatomoxetine metabolic ratio enables assessment of CYP2C19 activity independent of CYP2D6 status. In pharmacogenomic study designs, this allows researchers to deconvolve the contributions of CYP2C19 and CYP2D6 polymorphisms to atomoxetine pharmacokinetic variability .

Atomoxetine Synthetic Precursor

As the direct N-demethyl precursor, N-desmethylatomoxetine is used in the synthesis of atomoxetine hydrochloride via N-methylation and in the preparation of atomoxetine-d3 hydrochloride, the deuterated internal standard required for stable isotope dilution LC-MS/MS assays . The (R)-enantiomer (CAS 435293-68-8) must be specified during procurement because the (S)-enantiomer (CAS 191729-89-2) would yield the incorrect stereoisomer of the final product. Commercial availability at ≥95% purity in quantities from 10 mg to 500 mg supports both small-scale method development and larger synthesis campaigns .

Application
Selection Property
Validation Focus
NET inhibition screening negative control
Structurally matched, inactive at NET
Specificity control vs. active analogs
Research PK monitoring of atomoxetine metabolite
Quantifiable in human plasma research matrices (LLOQ 0.1 ng/mL)
Cross-genotype detectability (CYP2D6 PM)
CYP2C19 phenotyping in pharmacogenomic studies
Pathway-specific metabolite (Km 83 μM)
Metabolic ratio calculation (atomoxetine/N-DAT)
Synthesis of atomoxetine and atomoxetine-d3 ISTD
(R)-enantiomer, ≥95% purity
Chiral identity confirmation
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